N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide is a complex organic compound that features a unique combination of adamantane, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the pyrazole and piperazine groups. The final step involves the formation of the carboxamide linkage. Common reagents used in these reactions include various acids, bases, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific mechanical or electronic properties.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-4-[3-(3,5-dimethyl-1H-pyrazol-1-YL)-4-nitrophenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, pyrazole-containing molecules, and piperazine-based compounds. Examples include:
- N-(3,5,7-Trimethyl-adamantan-1-yl)-acetamide
- N-(2-Methyl-adamantan-2-yl)-acetamide
- N-(3-Acetylamino-adamantan-1-yl)-acetamide .
Uniqueness
Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C26H34N6O3 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C26H34N6O3/c1-17-9-18(2)31(28-17)24-13-22(3-4-23(24)32(34)35)29-5-7-30(8-6-29)25(33)27-26-14-19-10-20(15-26)12-21(11-19)16-26/h3-4,9,13,19-21H,5-8,10-12,14-16H2,1-2H3,(H,27,33) |
InChI Key |
NJWSLVNHDQJJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)NC45CC6CC(C4)CC(C6)C5)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.